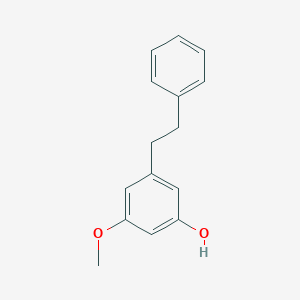

3-methoxy-5-(2-phenylethyl)phenol

Descripción general

Descripción

3-methoxy-5-(2-phenylethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group at the third position and a phenylethyl group at the fifth position on the phenol ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-5-(2-phenylethyl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of 3-methoxyphenol with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 3-methoxy-5-(2-phenylethyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions are common, where the phenol ring reacts with electrophiles to form substituted products.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of catalysts like aluminum chloride.

Major Products Formed:

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Corresponding alcohols or reduced phenolic derivatives.

Substitution: Substituted phenolic compounds with various functional groups.

Aplicaciones Científicas De Investigación

3-methoxy-5-(2-phenylethyl)phenol has diverse applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mecanismo De Acción

The mechanism of action of 3-methoxy-5-(2-phenylethyl)phenol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction processes.

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparación Con Compuestos Similares

3-methoxy-5-(2-phenylethyl)phenol can be compared with other similar compounds, such as:

Phenol, 3-methoxy-5-methyl-: Differing by the presence of a methyl group instead of a phenylethyl group.

Phenol, 2-methoxy-5-(1-propenyl)-: Differing by the position and type of substituents on the phenol ring.

Uniqueness: The unique combination of a methoxy group and a phenylethyl group on the phenol ring imparts distinct chemical and biological properties to this compound, making it valuable for specific applications in research and industry.

Actividad Biológica

3-Methoxy-5-(2-phenylethyl)phenol, also known as Dihydropinosylvin methyl ether, is an organic compound that exhibits a variety of biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by:

- A methoxy group at the 3-position.

- A phenylethyl group at the 5-position of the phenolic ring.

This unique structure contributes to its diverse biological activities, including antioxidant , antimicrobial , and nematicidal properties .

Antioxidant Activity

The compound has been shown to possess significant antioxidant capabilities, which can mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial effects against various pathogens. It disrupts microbial cell membranes and interferes with metabolic processes, leading to cell death.

Nematicidal Activity

One of the notable activities of this compound is its nematicidal effect against pinewood nematodes (Bursaphelenchus xylophilus), which are harmful to certain tree species. The accumulation of this compound in infected trees suggests a role in plant defense mechanisms against nematode attacks.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

-

Antioxidant Studies :

- In vitro assays demonstrated that the compound significantly scavenges free radicals, with an IC50 value indicating its potency compared to standard antioxidants like ascorbic acid.

-

Antimicrobial Efficacy :

- A study reported that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL against Staphylococcus aureus and E. coli, highlighting its potential as a natural antimicrobial agent.

-

Nematicidal Activity :

- Experimental results showed that treatment with this compound resulted in over 80% mortality of nematodes in laboratory settings, demonstrating its effectiveness as a biocontrol agent.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under-researched; however, preliminary studies suggest:

- Absorption : The compound is likely well-absorbed due to its lipophilic nature.

- Distribution : It may distribute widely in biological tissues.

- Metabolism : Further studies are needed to elucidate its metabolic pathways and excretion routes.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar phenolic compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methoxy-5-methylphenol | Methyl group instead of phenylethyl | Antioxidant |

| 4-Methoxyphenol | No phenylethyl group | Antimicrobial |

| Dihydropinosylvin | Similar structure but different side chains | Nematicidal |

Conclusion and Future Directions

This compound shows promising biological activities that warrant further investigation. Its roles as an antioxidant, antimicrobial agent, and nematicide suggest potential applications in medicine, agriculture, and biotechnology. Future research should focus on:

- Detailed pharmacokinetic studies.

- Mechanistic explorations of its biological activities.

- Development of formulations for agricultural or therapeutic use.

Propiedades

IUPAC Name |

3-methoxy-5-(2-phenylethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-6,9-11,16H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEFWCAKFRCLBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170114 | |

| Record name | Phenol, 3-methoxy-5-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17635-59-5 | |

| Record name | Phenol, 3-methoxy-5-(2-phenylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017635595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-methoxy-5-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17635-59-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Dihydropinosylvin methyl ether's nematicidal activity, and how does its production change in response to threat?

A1: Dihydropinosylvin methyl ether (DPME) exhibits strong nematicidal activity against pinewood nematodes (PWNs), which are detrimental to Pinus strobus trees. [, ] Interestingly, the accumulation of DPME significantly increases in Pinus strobus trees upon infection with PWNs. [] This suggests that DPME plays a role in the tree's defense mechanism against this particular threat.

Q2: How can we enhance the production of Dihydropinosylvin methyl ether for research and potential applications?

A2: Studies have shown that prolonged in vitro culture of Pinus strobus calli can effectively enhance DPME production. [] Specifically, aging the calli for three months significantly increases DPME concentrations compared to younger calli. [] This method provides a promising avenue for producing larger quantities of DPME for further research into its properties and potential applications, such as developing eco-friendly nematicides.

Q3: Besides its nematicidal activity, is Dihydropinosylvin methyl ether found in other contexts, and what does this suggest about its potential?

A3: Yes, Dihydropinosylvin methyl ether has been identified as a differential metabolite in Dendrobium officinale, a medicinal orchid. [] Furthermore, it shows a significant positive correlation with the antioxidant capacity of this plant. [] This finding suggests that DPME might possess more than just nematicidal properties and could have potential applications in other areas, such as contributing to the health benefits of Dendrobium officinale.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.